molecular formula C10H14N2O B14846596 3-Cyclopropoxy-N,N-dimethylpyridin-2-amine

3-Cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14846596
M. Wt: 178.23 g/mol
InChI Key: KSHDOMUXNBHKCY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C10H14N2O It features a pyridine ring substituted with a cyclopropoxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the amination of 2-halopyridines with dimethylamine. This reaction typically occurs in the presence of a base or acid under microwave irradiation or prolonged heating . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of microwave irradiation can accelerate the reaction and improve yields, making it a preferred method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-4-amine: Similar in structure but lacks the cyclopropoxy group.

    2-Dimethylaminopyridine: Another related compound with different substitution patterns on the pyridine ring.

Uniqueness

3-Cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-12(2)10-9(4-3-7-11-10)13-8-5-6-8/h3-4,7-8H,5-6H2,1-2H3

InChI Key

KSHDOMUXNBHKCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)OC2CC2

Origin of Product

United States

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